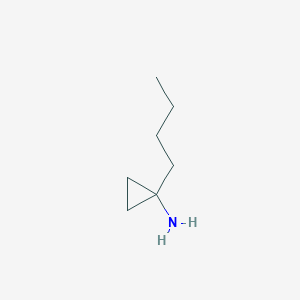

1-Butylcyclopropan-1-amine

CAS No.:

Cat. No.: VC17649906

Molecular Formula: C7H15N

Molecular Weight: 113.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15N |

|---|---|

| Molecular Weight | 113.20 g/mol |

| IUPAC Name | 1-butylcyclopropan-1-amine |

| Standard InChI | InChI=1S/C7H15N/c1-2-3-4-7(8)5-6-7/h2-6,8H2,1H3 |

| Standard InChI Key | PUUGBPNQGGDVES-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1(CC1)N |

Introduction

Key Findings

1-Butylcyclopropan-1-amine (CAS 1314901-53-5) is a cyclopropylamine derivative featuring a cyclopropane ring substituted with a butyl group and an amine functional group. This compound has garnered attention in organic synthesis and pharmaceutical research due to its unique structural features, which combine the strain of the cyclopropane ring with the reactivity of a primary amine. Its molecular formula is , with a molecular weight of 113.20 g/mol . This review synthesizes data from structural analyses, synthetic methodologies, reactivity studies, and potential applications to provide a holistic understanding of the compound.

Structural Characteristics

Molecular Architecture

1-Butylcyclopropan-1-amine consists of a cyclopropane ring () bonded to a butyl chain () and a primary amine group () at the 1-position. The cyclopropane ring introduces significant steric strain, influencing the compound’s reactivity and conformational stability .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 113.20 g/mol | |

| SMILES | CCCCC1(CC1)N | |

| InChI Key | PUUGBPNQGGDVES-UHFFFAOYSA-N | |

| Predicted CCS (Ų) | 124.4 ([M+H]⁺) |

Spectral Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for characterization. The -NMR spectrum exhibits signals for cyclopropane protons (δ 0.5–1.5 ppm), butyl chain methylenes (δ 1.2–1.6 ppm), and the amine group (δ 1.8–2.2 ppm) . IR spectra show N–H stretches near 3248–3227 cm and C–N vibrations at 1521–1523 cm.

Synthesis and Production

Industrial Methods

A patented route involves the cleavage of γ-butyrolactone with HCl under pressure (70–75°C) to yield 4-chlorobutyric acid, followed by esterification and cyclization . Sodium methoxide or tert-butyllithium catalyzes the final amidation step, achieving yields >90% .

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 70–75°C | 95.5% |

| Catalyst | 93–97% | |

| Solvent | Toluene | High Purity |

Laboratory-Scale Approaches

Alternative methods include the zinc-mediated cross-electrophile coupling of 1,3-dimesylates, which enables late-stage cyclopropanation of complex substrates like statins . This method tolerates functional groups such as esters and alkenes .

Chemical Reactivity

Nucleophilic Reactions

The primary amine undergoes typical reactions:

-

Schiff Base Formation: Reacts with aldehydes/ketones to generate imines, useful in heterocycle synthesis .

Cyclopropane Ring-Opening

The strained cyclopropane ring participates in [3+2] cycloadditions with diazo compounds, yielding fused N-heterocycles like pyrrolidines . Steric hindrance from the butyl group modulates reactivity, favoring trans products in stereoselective reactions .

Biological Activities

Mechanistic Insights

The compound may act as a neurotransmitter modulator by interacting with amine receptors (e.g., serotonin transporters) . Computational studies suggest its cyclopropane ring adopts a puckered conformation, optimizing hydrophobic interactions .

Analytical Characterization

Spectroscopic Techniques

Table 3: Predicted Collision Cross-Section (CCS)

| Adduct | CCS (Ų) | |

|---|---|---|

| [M+H]⁺ | 114.12773 | 124.4 |

| [M+Na]⁺ | 136.10967 | 136.0 |

| Parameter | Value |

|---|---|

| Storage Temperature | Room Temperature |

| Signal Word | Warning |

| PPE | Gloves, goggles, ventilation |

Applications

Pharmaceutical Intermediates

The compound is utilized in synthesizing cyclopropane-fused lactams and bridged bicyclic amines, critical in CNS drug development .

Organic Synthesis

Its amine group facilitates catalysis in asymmetric reactions, while the cyclopropane ring serves as a rigid scaffold in ligand design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume